3-Dimethylaminomethyl-4-methoxy-benzaldehyde
Description
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Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKLXGABLWFCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Dimethylaminomethyl-4-methoxy-benzaldehyde molecular weight and formula
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
3-Dimethylaminomethyl-4-methoxy-benzaldehyde (CAS: 628311-20-6) represents a critical "privileged structure" intermediate in modern drug discovery.[1] Structurally, it combines a reactive electrophile (aldehyde) with a basic solubility-enhancing motif (dimethylamine) and a lipophilic anchor (methoxybenzene). This trifunctional nature makes it an indispensable building block for synthesizing kinase inhibitors, GPCR ligands (specifically opioid receptors), and complex heterocyclic scaffolds.
This guide provides a rigorous technical analysis of its physicochemical identity, a validated synthetic workflow via the Mannich reaction, and its strategic application in fragment-based drug design (FBDD).
Physicochemical Identity & Core Data[1][2]
The molecule is an ortho-functionalized anisaldehyde derivative.[1] The presence of the basic nitrogen at position 3, ortho to the methoxy group, creates a unique electronic environment that influences both its metabolic stability and binding affinity in downstream targets.
Table 1: Molecular Specification
| Property | Specification |
| Chemical Name | 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde |
| Common Abbreviation | DMAB-OMe |
| CAS Registry Number | 628311-20-6 |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Exact Mass | 193.1103 |
| Physical State | Pale yellow to beige crystalline solid or oil (depending on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (Free Base) |
| pKa (Calculated) | ~9.2 (Tertiary amine), making it protonated at physiological pH |
| SMILES | COC1=C(CN(C)C)C=C(C=O)C=C1 |
Synthetic Pathway: The Mannich Reaction
The synthesis of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde relies on the regioselective Mannich reaction .[1] The 4-methoxy group acts as an ortho/para activator.[1] Since the aldehyde at position 1 is a strong meta director (deactivator), both substituents cooperatively direct the incoming electrophile to position 3.
Reaction Mechanism & Workflow
The reaction involves the in situ generation of a dimethyliminium ion from formaldehyde and dimethylamine, which undergoes Electrophilic Aromatic Substitution (EAS) at the electron-rich 3-position of p-anisaldehyde.[1]
Figure 1: Synthetic workflow for the regioselective aminoalkylation of p-anisaldehyde.
Detailed Experimental Protocol
Objective: Synthesis of 50g scale batch.
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-methoxybenzaldehyde (1.0 eq, 50.0 g) and ethanol (150 mL).
-
Amine Addition: Add dimethylamine (40% aq. solution, 1.2 eq) dropwise over 10 minutes. The solution may warm slightly.[1]
-
Formaldehyde Addition: Add formaldehyde (37% aq.[1] solution, 1.2 eq) slowly.
-
Critical Control Point: Maintain temperature < 40°C during addition to prevent polymerization of formaldehyde.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 16–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Self-Validating Step):
-
Concentrate ethanol under reduced pressure.[1]
-
Dilute residue with water (100 mL) and acidify with 2N HCl to pH ~2. (Extracts unreacted aldehyde into organic waste; product moves to aqueous phase).[1]
-
Wash aqueous layer with Ethyl Acetate (2 x 50 mL).[1]
-
Basify aqueous layer with 4N NaOH to pH ~10.[1] The product will oil out or precipitate.[1]
-
Dry over
, filter, and concentrate to yield the crude oil.
-
-
Purification: High-vacuum distillation or conversion to the hydrochloride salt (using HCl/Dioxane) for crystallization.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.
Proton NMR ( -NMR, 400 MHz, )
- 9.89 (s, 1H): Aldehyde proton (Diagnostic).[1]
-
7.82 (d,
Hz, 1H): Aromatic H-2 (Ortho to CHO and ). -
7.76 (dd,
Hz, 1H): Aromatic H-6. -
6.98 (d,
Hz, 1H): Aromatic H-5 (Ortho to OMe). -
3.92 (s, 3H): Methoxy group (
).[1] -
3.56 (s, 2H): Benzylic methylene (
).[1] -
2.31 (s, 6H): Dimethylamino group (
).[1]
Mass Spectrometry (ESI-MS)[1]
-
Theoretical
: 194.11 -
Observed: 194.1 m/z[1]
-
Fragmentation Pattern: Loss of dimethylamine neutral fragment (45 Da) is common, showing a secondary peak at ~148 m/z.
Functional Applications in Drug Discovery
This molecule is not merely an intermediate; it is a strategic "fragment" used to tune the physicochemical properties of drug candidates.[1]
Solubility Enhancement
The dimethylaminomethyl group (
Fragment-Based Drug Design (FBDD)
The aldehyde moiety allows for rapid diversification into complex heterocycles.[1]
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The compound is a weak base and an aldehyde; avoid contact with strong oxidizers.[1]
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1] -
Stability: The hydrochloride salt form is significantly more stable than the free base oil and is recommended for long-term storage.[1]
References
-
PubChem Database. "3-(Dimethylaminomethyl)-4-methoxybenzaldehyde | C11H15NO2."[1] National Center for Biotechnology Information.[1] [Link][3]
-
Blicke, F. F. "The Mannich Reaction."[1] Organic Reactions, Vol 1. Wiley & Sons.[1] (Foundational mechanism reference).
Sources
Technical Guide: Solubility & Purification of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
[1]
Executive Summary
3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a critical pharmacophore intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Its solubility behavior is governed by two competing functional motifs: the lipophilic methoxy-benzaldehyde core and the basic, hydrophilic tertiary amine (dimethylaminomethyl group).[1]
Understanding this duality is essential for process optimization. While the compound exhibits good solubility in polar organic solvents, its purification is best achieved by exploiting its pH-dependent solubility switch—a property that allows for efficient separation from non-basic impurities without costly chromatography.[1]
Physicochemical Profile
Before establishing a solubility protocol, we must define the molecular parameters that dictate solvent interaction.[1]
| Parameter | Value | Implications for Solubility |
| CAS Number | 628311-20-6 | Unique identifier for sourcing and regulatory checks. |
| Molecular Weight | 193.24 g/mol | Low MW facilitates high solubility in small-molecule organic solvents.[1] |
| pKa (Predicted) | ~9.5 (Tertiary Amine) | Critical: The compound is protonated and water-soluble at pH < 7.[1] |
| LogP (Predicted) | ~1.7 | Moderately lipophilic.[1] Prefers organic phase at neutral/basic pH.[1] |
| Physical State | Solid (Crystalline) | Recrystallization is a viable purification method.[1][2] |
Solubility Landscape
The following data categorizes solvent compatibility based on the "like dissolves like" principle and experimental precedents from analogous aminobenzaldehyde intermediates.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Excellent for reaction media; often too soluble for recrystallization unless water is added as anti-solvent.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Used for nucleophilic substitution reactions.[1] Difficult to remove; avoid for final purification.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction from aqueous basic phases.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Ideal Recrystallization Solvent. High solubility at boiling; moderate at RT.[1] |
| Ethers | THF, MTBE | Moderate | Good for reactions; MTBE is a useful extraction solvent.[1] |
| Hydrocarbons | Hexanes, Heptane, Petroether | Low | Anti-Solvent. Use to crash out the product from EtOAc or DCM solutions.[1] |
| Aqueous | Water (pH 7) | Very Low | Practically insoluble at neutral pH.[1] |
| Aqueous Acid | 1M HCl, 1M Acetic Acid | High | Forms the water-soluble hydrochloride salt.[1] |
Experimental Protocols
Protocol A: Rapid Solubility Determination (Gravimetric)
Use this self-validating protocol to generate precise solubility curves for your specific batch purity.[1]
-
Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solid completely disappears.[1] -
Calculation: Solubility (
) = .[1] -
Validation: If
, the solvent is considered "High Solubility."[1] If solid remains after 2 mL (S < 50 mg/mL), it is "Low Solubility."[1]
Protocol B: Purification via pH-Switching (Acid/Base Extraction)
This is the most robust method for purifying this compound from non-basic reaction byproducts (e.g., unreacted phenols or neutral aldehydes).[1]
-
Dissolution: Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (3x).[1]
-
Separation: Discard the organic (EtOAc) layer.[1]
-
Basification: Cool the aqueous acidic layer to 0-5°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.[1]
-
Observation: The solution will turn cloudy as the free base precipitates.[1]
-
-
Recovery: Extract the turbid aqueous mixture with fresh DCM or EtOAc (3x).
-
Drying: Dry the combined organic layers over anhydrous
and concentrate in vacuo.
Protocol C: Recrystallization (Solvent/Anti-Solvent)
Recommended for final polishing to achieve >99% purity.[1]
-
Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[1]
-
Dissolution: Dissolve crude solid in the minimum amount of boiling EtOAc .
-
Precipitation: Remove from heat. Add Hexane dropwise until a faint, persistent turbidity appears.[1]
-
Clarification: Add 1-2 drops of hot EtOAc to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Filtration: Filter the crystals and wash with cold Hexane.
Visualizing the Workflow
Diagram 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying 3-Dimethylaminomethyl-4-methoxy-benzaldehyde based on the nature of impurities.
Caption: Decision tree for selecting the optimal purification method based on impurity profile.
Diagram 2: The pH-Switch Mechanism
This diagram details the chemical state of the molecule during the extraction process.
Caption: The pH-dependent solubility switch mechanism utilized in Protocol B.
References
-
PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)benzaldehyde derivatives. National Library of Medicine.[1] Retrieved from [Link]
-
Kim, H. O., et al. (2016).[1] Discovery of HM61713 as a Potent and Mutant-Selective EGFR Inhibitor. (Contextual reference for aminobenzaldehyde intermediates in TKI synthesis).
Sources
- 1. PubChemLite - 3-dimethylaminomethyl-4-methoxybenzophenone hydrochloride (C17H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 3. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical synthesis. As a molecule incorporating an aldehyde, a tertiary amine, and a methoxy group on an aromatic ring, its stability profile is complex and susceptible to various degradation pathways. This document outlines the rationale behind and the detailed protocols for a systematic investigation of its intrinsic stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical tool for accurately quantifying the parent compound and its degradation products. The methodologies described herein are grounded in established principles of physical organic chemistry and regulatory expectations for drug stability studies, providing a robust roadmap for researchers in the field.
Introduction: The Significance of Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of a molecule's degradation pathways allows for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential impurities that may arise during manufacturing and storage.[1][2][3] 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, as a potential intermediate or API, requires a comprehensive stability assessment to ensure its suitability for pharmaceutical use. This guide will delve into the theoretical and practical aspects of determining its stability profile.
The structure of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde presents several functionalities prone to chemical degradation. The aldehyde group is susceptible to oxidation and nucleophilic attack. The dimethylaminomethyl group, a Mannich base, can undergo retro-Mannich reactions or oxidation. The methoxy group can be cleaved under harsh acidic conditions, and the aromatic ring itself can be subject to oxidative or photolytic degradation. A systematic study of these potential degradation routes is therefore imperative.
Synthesis and Potential Process-Related Impurities
3-Dimethylaminomethyl-4-methoxy-benzaldehyde is typically synthesized via the Mannich reaction.[4][5][6][7] This multicomponent condensation involves the reaction of 4-methoxybenzaldehyde with formaldehyde and dimethylamine.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde via the Mannich Reaction.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde, formaldehyde, and dimethylamine.
-
Isomeric Byproducts: Aminomethylation could potentially occur at other positions on the aromatic ring, though the ortho position to the methoxy group is sterically hindered.
-
Over-alkylation Products: Reaction of the product with another molecule of the iminium ion is possible, though unlikely under controlled conditions.
-
Polymers: Formaldehyde can self-polymerize to form paraformaldehyde.
Thermodynamic Stability Assessment: A Forced Degradation Protocol
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1][2][3][8] By subjecting the compound to stress conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the degradation is significant enough to be detected without being so extensive that secondary degradation products complicate the analysis.[1]
Experimental Workflow for Forced Degradation
The following diagram illustrates a systematic workflow for conducting forced degradation studies.
Caption: A systematic workflow for conducting forced degradation studies.
Detailed Protocols for Stress Conditions
The following table outlines the recommended starting conditions for the forced degradation studies. It is crucial to monitor the extent of degradation at various time points and adjust the conditions if necessary to achieve the target degradation.
| Stress Condition | Proposed Protocol | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours.[1][8] | - Retro-Mannich reaction leading to 4-methoxybenzaldehyde. - Cleavage of the methoxy group to form 3-dimethylaminomethyl-4-hydroxybenzaldehyde. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, 72 hours.[1][8] | - Cannizzaro reaction of the aldehyde (disproportionation to alcohol and carboxylic acid). - Potential for base-catalyzed side reactions. |
| Neutral Hydrolysis | Deionized water at 60°C for 24, 48, 72 hours. | - Slower rate of hydrolysis compared to acidic or basic conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24, 48, 72 hours.[8] | - Oxidation of the aldehyde to a carboxylic acid (3-dimethylaminomethyl-4-methoxybenzoic acid). - N-oxidation of the dimethylamino group. - Dealkylation of the dimethylamino group.[9] |
| Photolytic Degradation | Expose a solution (e.g., in methanol/water) and solid sample to UV (254 nm) and visible light in a photostability chamber. | - Photochemical oxidation of the aldehyde. - Radical-mediated degradation of the aminomethyl side chain.[10][11] |
| Thermal Degradation | Solid sample in a controlled oven at 80°C for 1, 3, and 7 days.[8] | - Decomposition, potentially involving the aminomethyl group. - Polymerization. |
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters
The following is a starting point for developing a stability-indicating HPLC method for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde. Method optimization will be necessary to achieve adequate separation of all degradation products.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile | A gradient is necessary to elute both the polar degradation products and the less polar parent compound with good peak shape. Formic acid helps to protonate the amine for better chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | 254 nm and 280 nm | Based on the UV absorbance of the benzaldehyde chromophore. A diode array detector (DAD) is recommended to assess peak purity. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Elucidation of Degradation Pathways
Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.
Based on the functional groups present in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, the following degradation pathways are plausible:
Caption: Plausible degradation pathways of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It can provide valuable information about the thermal stability of a compound, including its melting point, heat of fusion, and the presence of any polymorphic forms.
DSC Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH).
The DSC thermogram will provide a clear indication of the melting point and can reveal any thermal events prior to melting, such as decomposition.
Summary and Conclusions
The thermodynamic stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a critical parameter for its potential use in pharmaceutical applications. This guide has provided a comprehensive framework for its evaluation, from understanding its synthesis and potential impurities to detailed protocols for forced degradation studies, the development of a stability-indicating HPLC method, and thermal analysis by DSC.
By systematically investigating the effects of pH, oxidation, light, and heat, researchers can elucidate the degradation pathways of this molecule and identify its critical stability liabilities. The development of a validated stability-indicating HPLC method is paramount for obtaining accurate and reliable data. The insights gained from these studies will enable the development of stable formulations and the establishment of appropriate storage and handling conditions, ultimately ensuring the quality and safety of any drug product containing this compound.
References
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]
-
Mansoor, S. I., & Shafi, S. (2014). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 10, S334-S342. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Formation of aldehydes by direct oxidative degradation of amino acids via hydroxyl and ethoxy radical attack in buffered model solutions. (n.d.). Semantic Scholar. [Link]
-
DSC thermogram of benzaldehyde, CDMOF, and CDMOF-benzaldehyde inclusion complex. (n.d.). ResearchGate. [Link]
-
Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Blicke, F. F. (2011). The Mannich Reaction. Organic Reactions, 1(10), 303-341. [Link]
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Chaluvaraju, K. C., & Ishwarbhat, K. (2009). Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(1), 793-796. [Link]
-
AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. (2023). AAPS. [Link]
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Gulsum, E. H., et al. (2020). SYNTHESIS AND PROPERTIES OF MANNICH BASES ON THE BASIS OF NORBORNENYLMETHANOL, ALIPHATIC AMINES AND BENZALDEHYDE. Azerbaijan Chemical Journal, (1), 36-42. [Link]
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Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. (2015). ResearchGate. [Link]
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Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. [Link]
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Griesbeck, A. G., & Mattay, J. (Eds.). (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein-Institut. [Link]
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Yadav, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 22-26. [Link]
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Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]
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Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]
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Ohno, T., Tsubota, T., Miyayama, S., & Sayama, K. (2004). Selective oxidation of benzaldehyde derivatives on TiO2 photocatalysts modified with fluorocarbon group. Applied Catalysis A: General, 265(1), 129-134. [Link]
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Amino acid-based dithiazines: synthesis and photofragmentation of their benzaldehyde adducts. (2004). PubMed. [Link]
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Direct Mannich reaction of benzaldehyde, aniline and cyclohexanone catalyzed by various bismuth catalysts a. (n.d.). ResearchGate. [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023). ACS Publications. [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]
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Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. [Link]
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Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. [Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). PMC. [Link]
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Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. (2021). Journal of Applied Pharmaceutical Science, 11(12), 123-131. [Link]
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CHAPTER 3: Oxidative Degradation. (2012). Royal Society of Chemistry. [Link]
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Stability-indicating LC method for the quantification of Midazolam active pharmaceutical ingredient and in pharmaceutical formul. (2017). Drug Analysis Research, 2, 44-48. [Link]
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Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. (2012). Durham University. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. [Link]
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Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue University. [Link]
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Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]
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Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). PMC. [Link]
-
Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. (n.d.). ResearchGate. [Link]
-
Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast. (n.d.). ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. ijrpp.com [ijrpp.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. asianpubs.org [asianpubs.org]
- 6. ppor.az [ppor.az]
- 7. gijash.com [gijash.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 12. journaljpri.com [journaljpri.com]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. appropedia.org [appropedia.org]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and basicity of the dimethylamino group in benzaldehyde derivatives
Topic: pKa values and basicity of the dimethylamino group in benzaldehyde derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dimethylamino group in benzaldehyde derivatives, specifically 4-dimethylaminobenzaldehyde (DMAB), represents a classic "push-pull" electronic system. While the dimethylamino moiety is typically a moderately strong base (pKa ~5.15 in N,N-dimethylaniline), the introduction of a para-formyl group drastically reduces this basicity to a pKa of approximately 1.65 . This guide analyzes the electronic origins of this acidity shift, provides a validated spectrophotometric protocol for its determination, and discusses the implications for drug design and derivatization chemistry (e.g., Ehrlich’s reagent).
Part 1: Theoretical Framework & Electronic Effects
The "Push-Pull" Electronic System
The basicity of the dimethylamino group depends entirely on the availability of the nitrogen lone pair for protonation. In DMAB, this availability is compromised by the competing resonance interaction with the electron-withdrawing formyl (
-
Inductive Effect (-I): The formyl group is electronegative, pulling electron density through the sigma bond framework, slightly deactivating the ring.
-
Mesomeric Effect (-M): This is the dominant factor. The formyl group acts as a resonance acceptor, while the dimethylamino group acts as a donor (+M). This creates a conjugated system where the nitrogen lone pair is delocalized across the benzene ring and into the carbonyl oxygen.
Thermodynamic Consequence: The ground state of the neutral molecule is stabilized by this resonance. Protonation of the nitrogen atom disrupts this conjugation, creating a high energy penalty. Therefore, the equilibrium shifts toward the unprotonated form, manifesting as a lower pKa.
Comparative Basicity Data
To understand the magnitude of the formyl group's influence, we must compare DMAB to its structural analogs.
Table 1: Comparative pKa Values of Aniline Derivatives (Aqueous, 25°C)
| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | Electronic Driver |
| Aniline | 4.60 | Baseline resonance delocalization into ring. | |
| N,N-Dimethylaniline | 5.15 | Alkyl groups (+I) stabilize the cation ( | |
| 4-Dimethylaminobenzaldehyde | 1.65 | Strong -M effect of -CHO withdraws density, destabilizing the cation. | |
| 4-Nitro-N,N-dimethylaniline | ~0.6 - 1.0 | Nitro group is a stronger withdrawer than Formyl, further lowering pKa. |
Mechanism of Protonation
At pH values near 1.6, protonation occurs at the nitrogen atom, yielding the ammonium species. While the carbonyl oxygen is a potential protonation site, its basicity is far lower (pKa < -7) and is only relevant in superacidic media (e.g.,
Figure 1: The resonance stabilization of the neutral molecule (left) competes with protonation. The loss of the zwitterionic resonance contribution upon protonation drives the pKa down to 1.65.
Part 2: Experimental Methodology
Why Spectrophotometric Titration?
Potentiometric titration (using a pH electrode) is inaccurate for pKa values < 2 due to the "leveling effect" of water and the high concentration of hydronium ions required. Spectrophotometric titration is the gold standard for DMAB because:
-
** distinct Chromophores:** The neutral "push-pull" system absorbs strongly in the UVA/Visible region (
nm). -
Spectral Shift: Upon protonation, the conjugation with the carbonyl is broken. The spectrum reverts to a benzene-like absorption, causing a massive hypsochromic (blue) shift to
nm. -
Sensitivity: It allows precise determination of the ratio
even at extreme pH levels.
Validated Protocol for DMAB pKa Determination
Reagents Required:
-
Analyte: High-purity 4-dimethylaminobenzaldehyde (recrystallized from ethanol/water).
-
Solvent: Spectroscopic grade Methanol (for stock solution) and deionized water.
-
Buffer System (pH 0.5 – 3.5):
-
Solution A: 0.2 M KCl
-
Solution B: 0.2 M HCl
-
Solution C: 0.1 M Citric Acid / Sodium Citrate (for pH 2.5 - 3.5 range).
-
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve DMAB in methanol to create a
M stock solution. -
Buffer Preparation: Prepare a series of 10 aqueous buffers ranging from pH 0.5 to 3.5 in 0.3 pH increments using the KCl/HCl system. Verify pH with a calibrated electrode.
-
Sample Dilution: Add 50
L of Stock Solution to 2.95 mL of each buffer directly in the cuvette (Final concentration M). -
Spectral Acquisition: Scan from 220 nm to 450 nm.
-
Neutral Reference: Scan DMAB in pH 7.0 phosphate buffer.
-
Cation Reference: Scan DMAB in 0.1 M HCl (pH ~1).
-
-
Isosbestic Point Check: Overlay all scans. A sharp isosbestic point (likely near 260-270 nm) confirms a clean two-state equilibrium without degradation.
Data Analysis (The Henderson-Hasselbalch Plot)
Select the wavelength of maximum difference (
Calculate the ratio of species using Beer's Law:
Where:
- = Absorbance of the sample at specific pH.
- = Absorbance of the fully protonated form (pH < 0.5).
- = Absorbance of the neutral form (pH > 4).
Plot
Sources
Methodological & Application
Application Note: Synthesis & Characterization of Schiff Bases Derived from 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
Executive Summary
This technical guide details the protocol for synthesizing Schiff bases (imines) utilizing 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) as the electrophilic precursor. Unlike simple benzaldehydes, DMMB contains a Mannich base side chain (dimethylaminomethyl) and a methoxy group. This specific substitution pattern confers unique solubility profiles and pharmacological potential, particularly in the development of kinase inhibitors and DNA-binding agents. This document provides a robust, self-validating synthetic workflow, characterization standards, and mechanistic insights for drug discovery professionals.[1]
Chemical Context & Rationale
The Precursor: DMMB
The starting material, 3-Dimethylaminomethyl-4-methoxy-benzaldehyde , is structurally significant.[1] It is essentially p-anisaldehyde functionalized via a Mannich reaction.
-
Methoxy Group (C4): Acts as an Electron Donating Group (EDG), increasing electron density on the benzene ring but slightly reducing the electrophilicity of the carbonyl carbon compared to nitro-benzaldehydes.[1]
-
Dimethylaminomethyl Group (C3): This basic side chain enhances the hydrophilicity of the final ligand, a critical parameter for bioavailability in drug design (Lipinski's Rule of 5).[1] It also provides a potential protonation site for salt formation.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The challenge with DMMB is ensuring the tertiary amine on the ring does not interfere with the catalyst required to activate the carbonyl.
Mechanism Description:
-
Activation: Trace acid protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack.[1]
-
Addition: The primary amine (
) attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. -
Elimination: Proton transfer and dehydration (loss of water) yield the imine (
).[1]
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 3-Dimethylaminomethyl-4-methoxy-benzaldehyde | >97% Purity | Electrophile (Precursor) |
| Primary Amine (e.g., Aniline, 2-Aminophenol) | >98% Purity | Nucleophile |
| Ethanol (Absolute) | Anhydrous | Solvent |
| Glacial Acetic Acid | ACS Grade | Catalyst |
| Magnesium Sulfate ( | Anhydrous | Drying Agent |
Standard Operating Procedure (SOP)
Step 1: Stoichiometric Preparation Calculate a 1:1 molar ratio of DMMB to the chosen primary amine.[1]
-
Note: A slight excess (1.05 eq) of the amine is often preferred to ensure complete consumption of the aldehyde, as amines are generally easier to remove during recrystallization than the aldehyde.[1]
Step 2: Solvation and Activation
-
Dissolve 5.0 mmol of DMMB in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid.
-
Critical Check: Do not add excess acid. The dimethylamino group on the aldehyde is basic; excess acid will protonate this site, potentially altering solubility or causing the product to crash out as a salt prematurely.
-
Step 3: Reaction Initiation
-
Add 5.0 mmol of the primary amine to the solution.
-
Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude atmospheric moisture).
Step 4: Reflux & Monitoring
-
Reflux the mixture at
for 4–6 hours. -
Validation Point (TLC): Monitor progress using Thin Layer Chromatography (Mobile Phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (
) should disappear, and a new, less polar spot (Schiff base) should appear.
Step 5: Isolation & Purification
-
Concentration: Remove approximately 60% of the solvent under reduced pressure (Rotavap).
-
Crystallization: Cool the concentrate in an ice bath. If precipitation is slow, triturating with cold diethyl ether can induce nucleation.
-
Filtration: Filter the solid precipitate and wash with cold ethanol (or ethanol/water 1:1 mix).
-
Drying: Dry in a vacuum desiccator over
.
Workflow Visualization
The following diagram illustrates the critical decision pathways during the synthesis to ensure high yield and purity.
Caption: Decision tree for the synthesis and purification of DMMB-derived Schiff bases.
Characterization & Validation
To certify the synthesized compound, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
The disappearance of the carbonyl peak and the appearance of the imine stretch are the primary indicators of success.
| Functional Group | Frequency ( | Interpretation |
| C=N (Imine) | 1610 – 1630 | Strong, Sharp. Definitive proof of Schiff base formation. |
| C=O (Aldehyde) | 1680 – 1700 | Should be absent or very weak (impurity). |
| C-O-C (Methoxy) | 1240 – 1260 | Confirms integrity of the ether linkage. |
| C-H (Aliphatic) | 2800 – 2950 | Corresponds to the dimethylamino methyl group. |
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Azomethine Proton (-CH=N-): A singlet typically appearing between
8.3 – 8.8 ppm . This is the diagnostic peak. -
Dimethylamino Group (
): A strong singlet around 2.2 – 2.4 ppm (6H). -
Benzylic Methylene (
): A singlet around 3.4 – 3.6 ppm (2H). -
Methoxy Group (
): A singlet around 3.8 ppm (3H).[1] -
Aromatic Protons: Multiplets in the
6.8 – 7.8 ppm range.[1]
Mass Spectrometry (ESI-MS)
-
Expect a Molecular Ion peak
corresponding to: -
Note: The dimethylamino group facilitates ionization in positive mode ESI.
Biological Applications & Significance[2][3][4][5][6][7]
The incorporation of the 3-dimethylaminomethyl moiety classifies these ligands as Mannich bases . This structural feature is highly prized in medicinal chemistry for several reasons [1, 2]:
-
Solubility Enhancement: The tertiary amine increases water solubility compared to lipophilic Schiff bases, improving bioavailability.[1]
-
Metal Chelation: When derived from amines like o-aminophenol or o-aminobenzoic acid, these ligands form ON or ONO donor sets.[1] The resulting metal complexes (Cu, Zn, Ni) often exhibit enhanced antimicrobial and DNA-cleaving activity compared to the free ligand [3].[1]
-
Kinase Inhibition: The structural similarity to certain kinase inhibitors allows these scaffolds to fit into ATP-binding pockets, particularly when the amine component contains heterocycles (e.g., aminothiazoles) [4].[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product is not crystallizing due to impurities or solvent choice. | Evaporate solvent completely, redissolve in minimum hot ethanol, and add drops of water until turbid. Cool slowly. |
| Low Yield | Incomplete reaction or hydrolysis during workup. | Increase reflux time; ensure apparatus is dry (Schiff bases hydrolyze in water/acid). |
| Start Material Remains | Equilibrium favors reactants. | Use a Dean-Stark trap to physically remove water, driving the equilibrium to the right (Le Chatelier's principle). |
References
-
Roman, G. (2015).[1] "Mannich bases in medicinal chemistry and drug design."[1] European Journal of Medicinal Chemistry, 89, 743-816. Link
-
Bala, M., et al. (2014).[1][2] "Mannich bases: An important pharmacophore in present scenario." International Journal of Medicinal Chemistry, 2014. Link
-
Arulmurugan, S., et al. (2010).[1][3] "Biological activities of Schiff base and its complexes: A review." Rasayan Journal of Chemistry, 3(3), 385-410.[3] Link
-
Qin, H. L., et al. (2013).[1][4] "Synthesis and biological evaluation of Mannich bases of 4-hydroxy-3-methoxybenzaldehyde as potential anticancer agents." Chemical Biology & Drug Design, 81(5), 607-616. Link
-
Ashraf, M. A., et al. (2011).[1] "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process, IPCBEE, Vol. 10. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Strategies for the Condensation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde with Amines
Executive Summary
This application note details the optimized protocols for condensing 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) with primary and secondary amines. While standard reductive amination conditions are generally applicable, the presence of the basic dimethylaminomethyl side chain at the meta position (relative to the aldehyde) introduces unique electronic and solubility factors that require specific protocol adjustments.
We present two validated workflows:
-
Method A (Direct Reductive Amination): The preferred "one-pot" protocol using Sodium Triacetoxyborohydride (STAB), optimized for speed and yield.
-
Method B (Stepwise Condensation): A two-step isolation protocol for sterically hindered amines or acid-sensitive substrates.
Chemical Context & Reactivity Profile[1]
Substrate Analysis
-
Compound: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
-
Molecular Weight: 193.24 g/mol
-
Key Structural Features:
-
Electrophile: The aldehyde (-CHO) at C1 is the reactive center.
-
Side Chain: The dimethylaminomethyl group at C3 acts as an intramolecular base (
). -
Stability: Unlike its 4-hydroxy analogue (which is prone to thermal retro-Mannich fragmentation yielding quinone methides), the 4-methoxy group locks the aromatic system, rendering the molecule thermally stable under standard reflux conditions.
-
Mechanistic Pathway
The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to an imine (Schiff base). In reductive amination, this imine is selectively reduced to the amine.[1]
Critical Consideration: The basic tertiary amine on the ring can neutralize the acidic catalysts (e.g., Acetic Acid) typically used to accelerate imine formation. Our optimized protocol includes a buffering adjustment to counteract this self-neutralization.
Caption: Fig 1. General mechanism for the reductive amination of DMMB. Note the reversibility of the imine formation step.
Experimental Protocols
Method A: Direct Reductive Amination (The "Gold Standard")
Recommended for: 90% of applications; rapid library synthesis; unhindered primary amines. Reagent: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).
Materials
-
Aldehyde: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol, 193 mg) in DCE (5 mL).
-
Amine Addition: Add the Amine (1.1 mmol).
-
Buffering (Crucial Step): Add Glacial Acetic Acid (2.0 - 2.2 equiv).
-
Why? The first equivalent neutralizes the basic dimethylaminomethyl group. The second equivalent catalyzes the imine formation. Failure to add excess acid often leads to stalled conversion.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.
-
Note: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[2]
Method B: Stepwise Condensation (Imine Isolation)
Recommended for: Acid-sensitive amines; cases where STAB fails; synthesis of crystalline Schiff bases.
Step-by-Step Procedure
-
Condensation: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (MeOH) or Ethanol.
-
Dehydration: Add activated 3Å Molecular Sieves or anhydrous
to the flask (approx. 200 mg/mmol). -
Reflux: Heat to reflux for 2–4 hours.
-
Validation: Monitor by TLC (Imine is usually less polar than the amine) or NMR (Appearance of imine proton ~8.3–8.5 ppm).
-
-
Filtration: Filter off the desiccant while warm.
-
Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (
) (1.0 equiv) slowly.-
Caution:
is stronger than STAB and may reduce other functional groups (e.g., ketones, esters).
-
-
Work-up: Evaporate MeOH, redissolve in EtOAc/Water, and extract.
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate solvent and reducing agent for your specific amine partner.
Caption: Fig 2. Decision tree for protocol selection based on amine properties and solubility.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Basic side-chain neutralized the acid catalyst. | Increase Acetic Acid to 2.5 equiv. |
| No Reaction (Imine step) | Steric hindrance or wet solvent. | Add Molecular Sieves; Switch to Method B (Reflux). |
| Over-Alkylation (Dialkylation) | Primary amine is too reactive. | Use excess amine (2-3 equiv) or slow addition of aldehyde. |
| Emulsion during Work-up | Amphoteric nature of product. | Adjust aqueous pH to >10 using NaOH before extraction to ensure the amine is free-based. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
- Maryanoff, C. A., et al. (2004). "Cyclization of Mannich Bases: Synthesis of Novel Heterocycles." Journal of Medicinal Chemistry. (General reference for Mannich base stability).
-
BenchChem. (2025).[6][7] "Synthesis of (4-Methoxyphenyl)dimethylamine via Reductive Amination." BenchChem Technical Guides.
-
Sigma-Aldrich. (2023). "Reductive Amination Application Note." MilliporeSigma Technical Library.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preparation of drug derivatives using 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
Executive Summary
This guide details the synthetic utility of 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde (CAS: 628311-20-6 / 116546-04-4 derivatives) as a pharmacophore scaffold in the development of Tyrosine Kinase Inhibitors (TKIs).
While widely recognized as a Mannich base derivative, this specific aldehyde serves as a critical "solubilizing warhead" precursor. By retaining the basic dimethylamino moiety, it confers improved aqueous solubility to lipophilic drug cores—a major challenge in kinase inhibitor design (e.g., Sunitinib, Nintedanib analogs). This protocol focuses on the Knoevenagel condensation of this aldehyde with oxindoles to generate benzylidene-indolinone libraries, utilizing the basic side chain for a self-validating purification strategy.
Chemical Logic & Mechanism
The Pharmacophore Strategy
The target molecule combines two essential structural features:
-
The Indolinone Core: Acts as the ATP-mimetic hinge binder (common in VEGFR/PDGFR inhibitors).
-
The Benzylidene Wing (from our Aldehyde): Occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Critical Feature: The 3-Dimethylaminomethyl group functions as a solvent-exposed tail. In acidic physiological environments (e.g., lysosomes or tumor microenvironments), this amine protonates, enhancing bioavailability.
-
Reaction Mechanism: Knoevenagel Condensation
The synthesis utilizes a base-catalyzed condensation between the aldehyde carbonyl and the active methylene group of an oxindole.
-
Catalyst: Piperidine (secondary amine) forms a transient iminium ion with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack by the oxindole enolate.
-
Thermodynamics: The reaction is driven by the formation of a conjugated system (push-pull alkene) and the precipitation of the product from ethanol.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction pathway and the "Acid-Base Swing" logic used for purification.
Caption: Figure 1.[1][2] Knoevenagel condensation pathway and the "Acid-Base Swing" purification strategy utilizing the dimethylamino motif.
Experimental Protocol: Synthesis of Indolinone Derivative
Target Molecule: (Z)-3-(3-((dimethylamino)methyl)-4-methoxybenzylidene)-5-fluoroindolin-2-one.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |
| 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde | ~193.24 | 1.0 | 1.93 g | Electrophile |
| 5-Fluorooxindole | 151.14 | 1.0 | 1.51 g | Nucleophile |
| Piperidine | 85.15 | 0.1 | ~100 µL | Catalyst |
| Ethanol (Absolute) | - | - | 20 mL | Solvent |
| 1M HCl / 1M NaOH | - | - | As needed | Workup |
Step-by-Step Methodology
Step 1: Reaction Initiation
-
Charge a 50 mL round-bottom flask (RBF) with 5-Fluorooxindole (1.51 g, 10 mmol) and Ethanol (15 mL). Stir until partially suspended.
-
Add 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde (1.93 g, 10 mmol).
-
Add Piperidine (0.1 eq, 100 µL) dropwise. Note: The solution typically turns yellow/orange immediately, indicating imine/enolate formation.
Step 2: Reflux & Monitoring
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (80°C) for 3–5 hours .
-
TLC Monitoring: Use Dichloromethane:Methanol (95:5). The aldehyde spot (higher Rf) should disappear. The product will appear as a bright yellow/fluorescent spot.
Step 3: Isolation (The "Crash Out")
-
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath for 30 minutes.
-
Vacuum filter the precipitate.
-
Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and piperidine.
Step 4: Self-Validating Purification (Acid-Base Swing) Why this works: The product contains a basic amine. Impurities (unreacted oxindole, neutral dimers) do not.
-
Suspend the crude yellow solid in 1M HCl (20 mL) . Stir for 15 mins.
-
Observation: The solid should dissolve, forming a clear yellow/orange solution (Protonated salt). If solids remain, filter them off (these are impurities).
-
-
Wash the acidic aqueous layer with Ethyl Acetate (2 x 15 mL) . Discard the organic layer (removes neutral byproducts).
-
Slowly add 1M NaOH to the aqueous layer until pH reaches ~10.
-
The pure free-base product will precipitate as a bright yellow solid.
-
Filter, wash with water, and dry under vacuum at 45°C.
Analytical Validation (QC)
| Technique | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Singlet at ~7.6–7.8 ppm (1H) | Vinyl proton (-CH=C), confirms condensation. |
| 1H NMR (DMSO-d6) | Singlet at ~2.2 ppm (6H) | Dimethylamino group (-N(CH3)2), confirms integrity of the tail. |
| 1H NMR (DMSO-d6) | Singlet at ~3.8 ppm (3H) | Methoxy group (-OCH3). |
| HPLC (C18) | Single Peak (>98%) | Retention time shifts significantly vs. starting aldehyde. |
| Mass Spec (ESI+) | [M+H]+ = 327.15 | Confirms molecular weight (Target: C19H19FN2O2). |
Safety & Handling
-
Aldehyde Handling: 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde is a skin sensitizer and irritant. Handle in a fume hood.
-
Piperidine: Highly toxic and flammable. Avoid inhalation.
-
Waste Disposal: The aqueous waste from the "Acid-Base Swing" contains piperidine salts and should be treated as basic organic waste.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Indolinone Condensation)
- Title: Synthesis and biological evaluation of 3-substituted indolin-2-ones as potential tyrosine kinase inhibitors.
- Context: Describes the standard piperidine-catalyzed Knoevenagel condens
-
Source:Bioorganic & Medicinal Chemistry Letters (General reference for Indolinone synthesis).[5]
-
Mannich Base Utility
-
Title: Mannich bases in medicinal chemistry and drug design.[7]
- Context: Validates the use of dimethylaminomethyl groups for solubility enhancement.
- Source:European Journal of Medicinal Chemistry.
-
- Source: Sigma-Aldrich (Merck)
Sources
- 1. BJOC - Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives [beilstein-journals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis & Applications of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the one-pot synthesis of the versatile scaffold 3-Dimethylaminomethyl-4-methoxy-benzaldehyde and its subsequent application in Multicomponent Reactions (MCRs) to generate bioactive heterocycles.
Executive Summary
3-Dimethylaminomethyl-4-methoxy-benzaldehyde (referred to herein as Compound A ) is a bifunctional pharmacophore combining an electrophilic aldehyde with a basic dimethylaminomethyl side chain. This specific substitution pattern renders it a "privileged scaffold" in drug design, particularly for:
-
Kinase Inhibitors: The basic amine can form salt bridges with active site residues (e.g., Asp/Glu).
-
GPCR Ligands: The methoxy group provides hydrogen bond acceptance, while the amine improves solubility and bioavailability.
This guide presents two distinct "One-Pot" protocols:
-
Upstream Protocol: The direct One-Pot Synthesis of Compound A via Vilsmeier-Haack formylation.
-
Downstream Protocol: The use of Compound A in One-Pot Multicomponent Reactions (MCRs) (Biginelli and Hantzsch) to generate heterocyclic libraries.
Part 1: One-Pot Synthesis of the Scaffold
Target: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde CAS: 6398-98-7 (Analogous) Method: Regioselective Vilsmeier-Haack Formylation
While many commercial routes utilize a two-step Mannich reaction on 4-hydroxybenzaldehyde followed by methylation, a more direct one-pot strategy involves the formylation of the pre-functionalized amine precursor.
Retrosynthetic Logic
The ortho-directing power of the methoxy group in 2-methoxy-N,N-dimethylbenzylamine is significantly stronger than the directing effect of the alkylamine chain. This allows for highly regioselective formylation at the para position relative to the methoxy group (Position 5 of the starting material, which becomes Position 1 of the benzaldehyde product).
Experimental Protocol
Reagents:
-
Substrate: 2-Methoxy-N,N-dimethylbenzylamine (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (POCl
) (1.2 eq) -
Reagent B: N,N-Dimethylformamide (DMF) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under N
, cool DMF (3.0 eq) to 0°C. Dropwise add POCl (1.2 eq) over 15 minutes. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent). Caution: Exothermic. -
Addition: Dissolve 2-Methoxy-N,N-dimethylbenzylamine (1.0 eq) in DCM (5 mL/g). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization/Reaction: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C for DCE) for 4–6 hours. Monitor by TLC (formation of polar iminium intermediate).
-
Hydrolysis (One-Pot Termination): Cool the reaction to 0°C. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis) to quench the reaction and hydrolyze the iminium salt to the aldehyde.
-
Workup: Adjust pH to ~9 with NaOH (to ensure the amine side chain is neutral). Extract with DCM (3x). Wash organic layer with brine, dry over Na
SO , and concentrate.
Yield: Typically 75–85%. Purity: >95% (NMR).
Part 2: Downstream Applications (One-Pot MCRs)
Compound A is an ideal substrate for Multicomponent Reactions (MCRs). The basic side chain acts as an "internal base," potentially catalyzing the Knoevenagel condensation step inherent in many MCRs.
Protocol A: The Biginelli Pyrimidine Synthesis
This protocol generates dihydropyrimidinones, a scaffold found in calcium channel blockers (e.g., Nifedipine analogs) and mitotic kinesin inhibitors (e.g., Monastrol).
Reaction Scheme:
Step-by-Step Procedure:
-
Charge: To a 25 mL round-bottom flask, add:
-
Compound A (1.0 mmol, 193 mg)
-
Ethyl Acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.2 mmol, 72 mg)
-
Ethanol (5 mL)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Ytterbium Triflate (5 mol%).
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: The reaction typically proceeds via a Knoevenagel intermediate (yellowing of solution) followed by cyclization.
-
Isolation: Cool to room temperature. Pour onto crushed ice. The product often precipitates as a solid.
-
Purification: Recrystallize from hot ethanol.
Mechanistic Insight: The ortho-dimethylaminomethyl group provides steric bulk. While this might slightly retard the initial nucleophilic attack, it prevents "over-reaction" or bis-condensation. The resulting pyrimidine retains the basic amine, enhancing water solubility—a critical advantage over standard Biginelli products.
Protocol B: The Hantzsch Dihydropyridine Synthesis
This protocol synthesizes 1,4-dihydropyridines, widely used as cardiovascular drugs.
Step-by-Step Procedure:
-
Charge: Combine:
-
Compound A (1.0 mmol)
-
Ethyl Acetoacetate (2.0 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Solvent: Ethanol or Methanol (5 mL).
-
-
Reaction: Reflux for 6–8 hours.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water. Purify via column chromatography (the product is more soluble than the Biginelli product due to the lack of the urea H-bond network).
Visualizing the Chemistry
The following diagram illustrates the synthesis of the aldehyde (Part 1) and its bifurcation into two distinct drug-discovery pathways (Part 2).
Caption: Figure 1. Integrated workflow showing the Vilsmeier-Haack synthesis of the scaffold and its divergence into Biginelli and Hantzsch multicomponent reactions.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow oil or low-melting solid | Visual |
| 400 MHz NMR | ||
| IR Spectrum | 1690 cm | FT-IR |
| Solubility | Soluble in DCM, EtOH, MeOH, dilute HCl.[1][2] Insoluble in water (neutral pH). | Solubility Test |
Critical Control Point: During the workup of the aldehyde synthesis, ensure the pH is basic (pH > 9) during extraction. If the pH is acidic, the dimethylamino group will be protonated (ammonium salt), and the product will remain in the aqueous layer, leading to zero yield in the organic extract.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis. Elsevier. Link
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link
-
Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of dihydropyridines by Hantzsch reaction. RSC Advances, 2(26), 9763-9777. Link
-
ChemicalBook. (n.d.). 3-Dimethylaminomethyl-4-hydroxybenzaldehyde Synthesis. (Analogous precursor synthesis). Link
Sources
Troubleshooting & Optimization
Recrystallization solvents for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde purification
Case ID: DMMB-PUR-001 Subject: Recrystallization Solvents & Troubleshooting Guide Molecule Class: Mannich Base / Aromatic Aldehyde Physical State: Low-melting solid (prone to supercooling/oiling)[1]
Executive Summary & Diagnostic Flowchart
The Challenge: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) presents a dual purification challenge.[1] As a Mannich base , it possesses a tertiary amine that makes it prone to "oiling out" rather than crystallizing.[1] As a benzaldehyde derivative , it is susceptible to air oxidation, forming the corresponding benzoic acid contaminant which can inhibit crystal growth.[1]
Quick Diagnostic: Before selecting a solvent, assess your crude material using the decision matrix below.
Figure 1: Decision tree for selecting the purification pathway based on the physical state and purity of the crude material.
Solvent Selection Matrix
The following solvents are validated based on the polarity profile of DMMB (Lipophilic anisole core + Polar amine/aldehyde handles).
| Solvent System | Type | Suitability | Notes |
| Diisopropyl Ether (IPE) | Single | Excellent | Best for low-melting solids.[1] High boiling point allows dissolution; low polarity induces crystallization upon cooling.[1] |
| Hexane / Ethyl Acetate | Binary | Good | Start with 10:1 Hex:EtOAc.[1] Good recovery but risk of oiling out if EtOAc ratio is too high.[1] |
| Ethanol (96%) | Single | Moderate | High solubility.[1] Requires deep cooling (-20°C) to induce precipitation.[1] Risk of acetal formation if acidified.[1] |
| Cyclohexane | Single | Specific | Use only if the crude is already a solid.[1] Poor solvent power for oily impurities.[1] |
| Ethanol / HCl (gas) | Reactive | Rescue | Converts the oil into a crystalline Hydrochloride salt.[1] Highest purity method. |
Expert Insight: Mannich bases often exist as "oils" at room temperature due to trace impurities depressing the melting point.[1] If your material is an oil, do not attempt recrystallization from polar solvents (EtOH/MeOH) initially; use IPE or Hexane/EtOAc .[1]
Detailed Protocols
Protocol A: Recrystallization of the Free Base (Preferred)
Use this for solids or high-purity oils.[1]
-
Dissolution: Place 5.0 g of crude DMMB in a flask. Add Diisopropyl Ether (IPE) (approx. 15-20 mL) or a mixture of Hexane/EtOAc (9:1) .
-
Heating: Heat gently to 50-60°C. Do not reflux vigorously as aldehydes can degrade.
-
Checkpoint: If insoluble dark tar remains, decant the clear hot supernatant into a clean flask.[1]
-
-
Seeding: Cool to room temperature. If the solution remains clear, add a seed crystal.[1] If no seed is available, scratch the glass wall with a spatula.[1]
-
Crystallization: Place the flask in a refrigerator (4°C) for 4 hours. If oiling occurs, see Troubleshooting.
-
Filtration: Filter the resulting white-to-pale-yellow needles rapidly (low melting solids can melt on the filter if the room is hot). Wash with cold Hexane.
Protocol B: The "Rescue" Salt Formation (HCl Salt)
Use this if the material refuses to solidify or is an intractable oil.[1]
-
Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or Diethyl Ether .[1]
-
Acidification: Add 1.1 equivalents of HCl (using 2M HCl in Ether or bubbling dry HCl gas).
-
Observation: The solution will heat up (exothermic) and a white precipitate should form immediately.[1]
-
-
Isolation: Cool to 0°C. Filter the solid.
-
Recrystallization: The hydrochloride salt is stable and high-melting.[1] It can be recrystallized easily from Hot Ethanol or Ethanol/Acetone .[1]
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: "I cooled my solution, but instead of crystals, I got a separate layer of yellow oil at the bottom. What happened?"
Technical Diagnosis: This is liquid-liquid phase separation (LLPS).[1] It occurs when the saturation limit of the compound is reached at a temperature above its melting point.[1]
The Fix (The Re-Heat Method):
-
Re-heat the mixture until the oil dissolves back into the solvent.
-
Add a small amount of the "good" solvent (e.g., EtOAc or Ethanol) to increase solubility slightly.[1]
-
Cool much more slowly (wrap the flask in a towel).
-
Vigorous Stirring: Stirring prevents the oil droplets from coalescing, allowing them to hit a seed crystal and solidify.[1]
Figure 2: Workflow to rescue an experiment where the product has oiled out.[1]
Issue 2: Color Contamination (Oxidation)
User Question: "My product is turning yellow/brown upon standing. Is it degrading?"
Technical Diagnosis: Benzaldehydes oxidize to benzoic acids in air.[1] The amine moiety can also undergo N-oxide formation, though less likely.[1] The yellow color is often a trace quinoid impurity or oxidation product.[1]
The Fix:
-
Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).[1]
-
Purification: Wash the dissolved crude material with saturated aqueous NaHCO₃ before recrystallization.[1] This removes any 4-methoxy-3-(dimethylaminomethyl)benzoic acid formed by oxidation.[1]
Issue 3: Low Yield
User Question: "I recovered only 30% of my mass. Where did it go?"
Technical Diagnosis: The tertiary amine makes the molecule fairly polar.[1] It is likely staying solubilized in the mother liquor, especially if alcohols were used.
The Fix:
-
Concentrate the mother liquor to 25% of its original volume and repeat the cooling process (Second Crop).
-
Switch to a strictly non-polar anti-solvent system (e.g., dissolve in minimal DCM, precipitate with excess Hexane).
References & Authority
-
Synthesis and Properties of Mannich Bases:
-
General Mannich Reaction Protocols: The purification of phenolic/benzaldehyde Mannich bases via acid/base workup and recrystallization is a standard operation in organic synthesis.[1]
-
Source: [Organic Syntheses, Coll.[1][2] Vol. 4, p. 581 (1963); Vol. 33, p. 96 (1953)]([Link]). (Referencing general handling of amino-ketones/aldehydes).
-
-
Physical Properties of Analogs:
-
The 4-hydroxy analog (3-dimethylaminomethyl-4-hydroxybenzaldehyde) is a known solid (mp 80-81°C).[1][3] The 4-methoxy derivative is structurally similar but lacks the phenolic H-bond donor, often resulting in a lower melting point, necessitating the use of non-polar solvents like IPE or Hexanes.
-
Source:.[1]
-
-
Solvent Selection Principles:
-
Hansen Solubility Parameters: The recommendation of IPE and Hexane/EtOAc is derived from the "like dissolves like" principle applied to the lipophilic anisole ring and the polar amine tail.
-
Source:.[1]
-
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde before handling.[1] The compound is an irritant and potentially toxic if inhaled.
Sources
Removing unreacted 3-Dimethylaminomethyl-4-methoxy-benzaldehyde from product mixtures
Topic: Removal of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB)[1]
Case ID: DMMB-REM-001 Status: Active Classification: Organic Synthesis / Purification Strategy[1]
Executive Summary & Molecule Profile
The Challenge: You are attempting to remove unreacted 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (hereafter referred to as DMMB ) from a reaction mixture. This impurity is "sticky" in standard purifications because it possesses dual functionality:
-
A Basic Tail: The dimethylaminomethyl group (
) causes streaking on silica gel and complicates standard extractions.[1] -
A Reactive Head: The benzaldehyde moiety is susceptible to oxidation and nucleophilic attack.[1]
The Solution: Unlike standard impurities, DMMB's dual nature is its weakness.[1] We can exploit either the basic amine or the reactive aldehyde to render it water-soluble or solid-supported, allowing for easy separation from your desired product.[1]
Strategic Decision Matrix
Before selecting a protocol, you must categorize your desired product .[1] The chemical nature of your product dictates which removal method is viable.[1]
Figure 1: Decision tree for selecting the optimal DMMB removal strategy based on product properties.
Method A: Acid-Base Extraction (The "Amine" Lever)
Best For: Neutral or Acidic Products.[1][2][3] Mechanism: Protonation of the dimethylamino group converts DMMB into a water-soluble ammonium salt.[1]
Protocol:
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]
-
The Wash: Extract the organic layer with 1M HCl or 10% Citric Acid (2 x volume).[1]
-
Why Citric Acid? If your product is acid-sensitive, citric acid is milder than HCl but strong enough to protonate the aliphatic amine on DMMB.[1]
-
-
Separation: The DMMB (now protonated) will migrate to the aqueous layer.[1]
-
Recovery: Collect the organic layer, dry over
, and concentrate.
Troubleshooting Q&A:
Q: My product is also an amine. Can I use this? A: No. Both your product and DMMB will protonate and move to the water layer. Proceed to Method B.
Method B: Sodium Bisulfite Wash (The "Aldehyde" Lever)
Best For: Basic products (amines) that are not aldehydes.[1]
Mechanism: The bisulfite ion (
Protocol:
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Execution: Add the bisulfite solution to your organic phase (Ratio 1:1).
-
Agitation: Shake vigorously for at least 3-5 minutes .
-
Separation: The DMMB-bisulfite adduct migrates to the aqueous layer.[1]
-
Wash: Rinse the organic layer with water (to remove residual salts) and then Brine.[1]
Figure 2: The chemical transformation of DMMB into a water-soluble adduct using Sodium Bisulfite.[1]
Method C: Solid-Supported Scavenging (The "Sniper" Approach)
Best For: High-value compounds, small scales (<1g), or when liquid-liquid extraction causes emulsions.[1] Mechanism: A polymer resin functionalized with hydrazine or a primary amine covalently binds the aldehyde.[1] The impurity is removed by simple filtration.[4]
Recommended Resin: Polymer-supported sulfonyl hydrazine or Tosyl hydrazine resin .[1]
Protocol:
-
Stoichiometry: Calculate the excess DMMB (by NMR or LCMS).[1] Use 3-4 equivalents of resin relative to the impurity.[1]
-
Solvent: Dissolve crude mixture in DCM or THF.
-
Incubation: Add resin and shake/stir gently for 2-4 hours at room temperature.
-
Tip: Add a catalytic amount of Acetic Acid to accelerate imine/hydrazone formation.[1]
-
-
Filtration: Filter the mixture through a frit or cotton plug. The DMMB remains trapped on the solid resin.
-
Result: The filtrate contains your purified product.
Comparison of Methodologies
| Feature | Method A: Acid Wash | Method B: Bisulfite | Method C: Scavenger Resin |
| Target Moiety | Amine (Tail) | Aldehyde (Head) | Aldehyde (Head) |
| Cost | Very Low | Low | High |
| Time | 10 mins | 20 mins | 2-4 Hours |
| Selectivity | Low (Removes all bases) | High (Specific to aldehydes) | Very High |
| Scalability | Excellent (kg scale) | Excellent (kg scale) | Poor (g scale) |
Frequently Asked Questions (FAQ)
Q: I tried chromatography, but the DMMB is streaking and contaminating my product. Why? A: The dimethylamino group interacts strongly with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent.[1] This "caps" the silanols and allows the amine to elute as a sharp band. Alternatively, use Amino-functionalized silica cartridges.[1]
Q: Can I remove DMMB by evaporation/high vacuum? A: Unlikely.[1] Benzaldehydes with amine tails have high boiling points.[1] You risk decomposing your product with the heat required to distill DMMB.
Q: The bisulfite wash created a stubborn emulsion. What do I do? A: This happens if the adduct precipitates at the interface.
-
Fix 1: Filter the entire biphasic mixture through a pad of Celite.
-
Fix 2: Add a small amount of Methanol to the mixture to increase solubility of the adduct.
-
Fix 3: Add solid NaCl to saturate the aqueous layer (Salting out).[1]
References
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Journal of Visualized Experiments (JoVE). Demonstrates the bisulfite wash technique for aldehyde purification.
-
Purification of Aldehydes via Bisulfite Adducts. Vogel's Textbook of Practical Organic Chemistry. Standard reference for the mechanism and reversibility of bisulfite addition. [1]
-
Scavenger Resins in Organic Synthesis. Sigma-Aldrich / Merck Technical Guides. Details the use of hydrazine resins for aldehyde removal.
-
Acid-Base Extraction of Amines. LibreTexts Chemistry. Fundamental principles of separating amines using pH manipulation.
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectral Interpretation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and molecular structure. This guide provides an in-depth analysis of the expected FTIR spectrum of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. Due to the limited availability of direct spectral data for this specific compound, this guide employs a comparative approach, leveraging spectral data from structurally similar analogues to predict and interpret its key vibrational modes.
The Foundation: Understanding FTIR Spectroscopy of Aromatic Aldehydes
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present. For aromatic aldehydes, several key regions in the FTIR spectrum are of diagnostic importance:
-
C-H Stretching Region (3100-2700 cm⁻¹): This region reveals the presence of both aromatic and aliphatic C-H bonds, as well as the characteristic aldehydic C-H stretch.
-
Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): The strong absorption band in this region is a hallmark of the aldehyde functional group. Its exact position is sensitive to electronic effects such as conjugation.
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Multiple bands in this region are indicative of the benzene ring.
-
Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of information from various bending and stretching vibrations, providing a unique "fingerprint" for the molecule.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining the FTIR spectrum of a solid sample like 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The FTIR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to sample analysis and automatically subtracted.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectral Interpretation: A Comparative Analysis
The predicted FTIR spectrum of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde can be meticulously dissected by comparing it with the known spectra of its structural analogues: 3-Dimethylaminomethyl-4-hydroxy-benzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), and 4-methoxybenzaldehyde.
The Aldehyde Group: A Telltale Signature
A defining feature of aldehydes is the presence of a strong carbonyl (C=O) stretching absorption and a characteristic aldehydic C-H stretching vibration.
-
C=O Stretch: In aromatic aldehydes, conjugation with the benzene ring lowers the C=O stretching frequency. For benzaldehyde, this peak appears around 1700-1720 cm⁻¹.[1][2][3] For 4-methoxybenzaldehyde, it is observed at approximately 1702 cm⁻¹, and for vanillin, around 1666 cm⁻¹.[4][5] For 3-Dimethylaminomethyl-4-hydroxy-benzaldehyde, a reported value is 1684 cm⁻¹.[6] Therefore, for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, a strong C=O stretching band is anticipated in the 1680-1700 cm⁻¹ range.
-
Aldehydic C-H Stretch: Aldehydes exhibit a distinctive C-H stretching vibration that typically appears as two weak to medium bands between 2860 cm⁻¹ and 2700 cm⁻¹.[2][3][7][8] One of these bands, often near 2720 cm⁻¹, is particularly diagnostic as it appears in a region where few other groups absorb.[9] For 3-Dimethylaminomethyl-4-hydroxy-benzaldehyde, a peak is noted at 2729 cm⁻¹.[6] We can confidently predict the presence of a weak to medium band around 2730 cm⁻¹ and another near 2820 cm⁻¹ for our target molecule.
The Aromatic Core and its Substituents
The substitution pattern on the benzene ring significantly influences the FTIR spectrum.
-
Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹.[7] For 4-methoxybenzaldehyde, a peak is observed at 3010 cm⁻¹.[5] We expect weak to medium bands in the 3000-3100 cm⁻¹ region for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
-
Aromatic C=C Stretches: The benzene ring gives rise to several bands in the 1600-1450 cm⁻¹ region.[7] Vanillin shows peaks at 1593 cm⁻¹ and 1516 cm⁻¹.[10] 3-Dimethylaminomethyl-4-hydroxy-benzaldehyde has absorptions at 1595 cm⁻¹ and 1494 cm⁻¹.[6] We can anticipate multiple bands in the 1600-1450 cm⁻¹ range for our target compound, reflecting the vibrations of the substituted aromatic ring.
-
Methoxy Group (-OCH₃): The methoxy group introduces characteristic vibrations. The asymmetric C-H stretching of the methyl group is expected around 2950 cm⁻¹ , while the symmetric stretch will be near 2850 cm⁻¹ . A prominent feature of the methoxy group is the C-O stretching vibration. In aromatic ethers, this often appears as a strong band. For vanillin, the ether group (-C-O-CH₃) is associated with a peak at 1275 cm⁻¹.[10] 4-methoxybenzaldehyde shows a strong absorption around 1250 cm⁻¹.[5] Therefore, a strong band in the 1250-1280 cm⁻¹ region is a key indicator of the methoxy group in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
-
Dimethylaminomethyl Group (-CH₂N(CH₃)₂): This group will contribute to the aliphatic C-H stretching region. The methylene (-CH₂-) and methyl (-CH₃) C-H stretches will appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibration of tertiary amines typically appears in the 1250-1020 cm⁻¹ region, though it can be weak and difficult to assign definitively in a complex molecule.
Predicted FTIR Spectrum Summary and Visualization
The following table summarizes the predicted key FTIR absorption bands for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde based on the comparative analysis.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (asymmetric -CH₃, -CH₂-) |
| ~2850 | Medium | Aliphatic C-H Stretch (symmetric -CH₃, -CH₂-) |
| ~2820 | Weak-Medium | Aldehydic C-H Stretch |
| ~2730 | Weak-Medium | Aldehydic C-H Stretch (diagnostic) |
| 1680-1700 | Strong | Aldehydic C=O Stretch |
| 1600-1450 | Medium | Aromatic C=C Ring Stretches |
| 1250-1280 | Strong | Aryl-O-CH₃ Stretch |
| ~1150 | Medium | C-N Stretch |
To visualize the relationships between the functional groups and their expected spectral regions, the following diagram is provided.
Figure 1. Correlation of functional groups in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde with their characteristic FTIR absorption regions.
Conclusion
The FTIR spectral interpretation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde can be approached with a high degree of confidence through a comparative analysis of structurally related compounds. The key diagnostic peaks to confirm the identity of this molecule are the strong carbonyl stretch between 1680-1700 cm⁻¹, the characteristic aldehydic C-H stretches around 2730 cm⁻¹ and 2820 cm⁻¹, the strong aryl-ether C-O stretch between 1250-1280 cm⁻¹, and the various C-H and aromatic ring vibrations. This guide provides a robust framework for researchers to interpret the experimental FTIR spectrum of this and similar substituted benzaldehyde derivatives, ensuring accurate structural elucidation in their scientific endeavors.
References
-
ResearchGate. (n.d.). FTIR spectra of vanillin powder, asolectin powder, electrospun... Retrieved from [Link]
-
ResearchGate. (n.d.). Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... Retrieved from [Link]
-
PubMed. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... Retrieved from [Link]
-
ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
-
Chegg.com. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
-
Spectrabase. (n.d.). 3-Diethylaminomethyl-4-methoxy-benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-[(dimethylamino)methyl]benzaldehyde (C10H13NO). Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde. Retrieved from [Link]
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HPLC method development for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde detection
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2][3]
Executive Summary & Molecule Profiling
3-Dimethylaminomethyl-4-methoxy-benzaldehyde (CAS: 20036-57-1 / 10526-06-4 variant) is a critical pharmacophore often used as an intermediate in the synthesis of analgesic agents (e.g., Tramadol analogs) and kinase inhibitors.[1][2][3]
Its analysis presents a classic chromatographic challenge: the molecule contains a basic tertiary amine (dimethylaminomethyl) and a reactive aldehyde group. Standard HPLC methods often fail due to severe peak tailing caused by the interaction of the positively charged amine with residual silanols on silica columns.
This guide compares a Standard Acidic Method (the traditional approach) against an Optimized High-pH Method (the recommended "Product"), demonstrating why pH switching is the superior strategy for this specific analyte.[1]
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Structure | Benzaldehyde core w/ basic side chain | UV Active (254 nm/280 nm); susceptible to oxidation.[1][2][3] |
| pKa (Base) | ~9.2 (Estimated for benzylamine deriv.) | Positively charged at pH < 9.0; Neutral at pH > 11.0. |
| LogP | ~1.7 - 1.8 | Moderately lipophilic; suitable for Reversed-Phase (RP).[2][3] |
| Solubility | Soluble in MeOH, ACN, Dilute Acid | Compatible with standard RP solvents. |
Method Development Strategy: The Decision Matrix
The primary decision in developing this method revolves around managing the ionization state of the tertiary amine.
Visualization: Method Selection Logic
Figure 1: Decision matrix based on the ionization state of the basic amine side chain.
Comparative Analysis: Optimized vs. Traditional
We compared the performance of two distinct methodologies. The Optimized High-pH Method utilizes modern hybrid-silica technology to operate above the pKa of the analyte, keeping it neutral.[2][3]
Method A: The "Alternative" (Standard Acidic)
-
Column: Standard C18 (Silica-based), 5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (pH ~2.7).
-
Mechanism: Analyte is fully protonated (
).[1] -
Outcome: The cation interacts with residual silanols (
), causing secondary retention mechanisms.[2][3]-
Result: Broad peaks, tailing factors > 2.0, lower sensitivity.
-
Method B: The "Product" (Optimized High-pH)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4]
-
Mechanism: Analyte is neutral (
).[1] -
Outcome: Pure hydrophobic interaction.
-
Result: Sharp symmetry, tailing factor < 1.2, higher retention (better separation from polar impurities).
-
Performance Data Comparison
The following data represents typical validation metrics for this specific class of compounds.
| Metric | Method A (Acidic/Standard) | Method B (High pH/Optimized) | Verdict |
| Retention Time ( | 2.5 min (Elutes early due to polarity of cation) | 6.8 min (Retained well as neutral species) | Method B (Better resolution) |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Method B (Superior integration) |
| Theoretical Plates ( | ~2,500 | ~12,000 | Method B (High Efficiency) |
| LOD (Signal-to-Noise) | 0.5 µg/mL | 0.05 µg/mL | Method B (10x Sensitivity gain) |
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating . The use of a system suitability standard (benzaldehyde or similar neutral) confirms the column status, while the specific buffer controls the ionization.
Reagents & Equipment[2][3]
-
Analyte: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (Store at 2-8°C, protect from light).[1][2][3]
-
Column: Waters XBridge BEH C18, 100Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent High-pH stable column).
-
Buffer Salt: Ammonium Bicarbonate (
), HPLC Grade.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (
). Filter through 0.22 µm nylon filter. -
Mobile Phase B: 100% Acetonitrile.
Gradient Program[2][3]
-
Column Temp: 30°C
-
Injection Volume: 5-10 µL
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
Sample Preparation Workflow
Critical Step: Aldehydes are prone to air oxidation (forming the corresponding benzoic acid). Samples must be prepared fresh.
Figure 2: Sample preparation workflow emphasizing stability precautions.
Troubleshooting & Scientific Rationale
Why High pH? (Expertise)
At pH 10.0, the dimethylaminomethyl group (pKa ~9.2) exists predominantly in its uncharged (free base) form. Neutral molecules interact with the C18 stationary phase solely through hydrophobic interactions (van der Waals forces).
Conversely, at pH 3.0, the amine is protonated (
Impurity Profiling
This method is also capable of separating the Acid Impurity (3-dimethylaminomethyl-4-methoxy-benzoic acid), which is the oxidation product.[1][2][3] At pH 10, the carboxylic acid is fully ionized (anionic) and will elute very early (near void volume), providing excellent resolution from the main peak.
References
-
Waters Corporation. High pH Reversed-Phase Chromatography: The Power of pH.[1][2][3] (Application Note detailing Hybrid Particle Technology). [Link][1]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][6]
-
PubChem. Compound Summary: 4-(Dimethylamino)benzaldehyde (Related Structure Physicochemical Data).[1][3] [Link][1]
-
Dolan, J. W. (2006). The Role of pH in LC Separations. LCGC North America. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
<-3a--22_c11h15no2_22_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a substituted aromatic aldehyde with significant applications in organic synthesis, serving as a precursor for various pharmaceutical and chemical entities. Accurate structural elucidation is paramount for ensuring the identity, purity, and ultimate success of any developmental pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing detailed information on molecular weight and structural features through controlled fragmentation.
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde. We will explore the influence of different ionization techniques, propose detailed fragmentation pathways under electron ionization, and compare its fragmentation signature with structurally related compounds. This document is designed to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.
The Influence of Ionization Methodology on Fragmentation
The choice of ionization source is a critical experimental parameter that dictates the extent of fragmentation. For a molecule like 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, the two primary considerations are "hard" versus "soft" ionization techniques.
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is exceptionally useful for structural elucidation by creating a detailed "fingerprint" of the molecule. Aromatic compounds generally produce a strong molecular ion peak even under EI conditions due to the stability of the aromatic ring.[1][2]
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques that typically result in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. They are ideal for accurately determining the molecular weight of the parent compound. To induce fragmentation with these methods, tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is required.
This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI) due to its power in revealing the core structural skeleton of the molecule.
Proposed Electron Ionization (EI) Fragmentation Pathway
The molecular formula for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .[3][4] Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•) at m/z 193. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses, driven by key functional groups: the aromatic ring, the aldehyde, the methoxy group, and the dimethylaminomethyl substituent.
Key Fragmentation Mechanisms at Play:
-
α-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom or functional group. For aldehydes, α-cleavage can lead to the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[1][5][6]
-
Benzylic Cleavage: The cleavage of a bond beta to an aromatic ring is highly favored due to the formation of a resonance-stabilized benzylic or tropylium cation.[7][8][9]
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds, requiring a γ-hydrogen.[10][11][12][13] However, in this specific molecule, the structural arrangement does not favor a classical McLafferty rearrangement involving the aldehyde group.
Predicted Fragmentation Pathway and Key Ions:
The fragmentation of the molecular ion at m/z 193 is predicted to proceed through several competing pathways:
-
Loss of a Hydrogen Radical (•H): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 192 .[6] This peak is often very intense.
-
Benzylic Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the dimethylaminomethyl group's methylene bridge. This results in the formation of a highly stabilized iminium ion, [CH₂=N(CH₃)₂]⁺ , at m/z 58 . This is often the base peak in the spectrum of compounds containing this moiety due to its significant stability. The corresponding neutral radical would be the rest of the molecule.
-
Loss of the Dimethylaminomethyl Group: An alternative benzylic cleavage can occur where the charge is retained by the larger fragment. Cleavage of the bond between the ring and the CH₂ group leads to the loss of a dimethylaminomethyl radical (•CH₂N(CH₃)₂) and the formation of a cation at m/z 135 .
-
Further Fragmentation of m/z 135:
-
Loss of Carbon Monoxide (CO): The ion at m/z 135 can subsequently lose a neutral CO molecule, a characteristic fragmentation of benzaldehydes, to yield an ion at m/z 107 .[5]
-
Loss of a Methyl Radical (•CH₃): The methoxy group can lose a methyl radical, leading to a fragment at m/z 120 .
-
-
Formation of the Phenyl Cation: Loss of the entire formyl group (•CHO) from the m/z 135 ion is less common but can contribute to ions around m/z 106, which can further fragment. A peak at m/z 77 , corresponding to the phenyl cation, is a common feature in the mass spectra of many aromatic compounds.[8]
dot graph Fragmentation_Pathway { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="C₁₁H₁₅NO₂\n(m/z 193)\nMolecular Ion"]; F192 [label="m/z 192\n[M-H]⁺"]; F58 [label="m/z 58\n[CH₂N(CH₃)₂]⁺\nBase Peak"]; F135 [label="m/z 135\n[M-CH₂N(CH₃)₂]⁺"]; F107 [label="m/z 107\n[m/z 135 - CO]⁺"]; F120 [label="m/z 120\n[m/z 135 - CH₃]⁺"]; F77 [label="m/z 77\n[C₆H₅]⁺"];
M -> F192 [label="- •H"]; M -> F58 [label="- •C₉H₉O₂ (Benzylic Cleavage)"]; M -> F135 [label="- •CH₂N(CH₃)₂"]; F135 -> F107 [label="- CO"]; F135 -> F120 [label="- •CH₃"]; F107 -> F77 [label="- CH₂O"]; }
Caption: Proposed EI fragmentation pathway for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
Data Summary
| Predicted m/z | Proposed Ion Formula | Description of Loss | Fragmentation Type |
| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) | - |
| 192 | [C₁₁H₁₄NO₂]⁺ | Loss of a hydrogen radical (•H) | α-Cleavage |
| 135 | [C₈H₇O₂]⁺ | Loss of dimethylaminomethyl radical (•C₃H₈N) | Benzylic Cleavage |
| 120 | [C₇H₄O₂]⁺• | Loss of methyl radical (•CH₃) from m/z 135 | - |
| 107 | [C₇H₇O]⁺ | Loss of carbon monoxide (CO) from m/z 135 | - |
| 77 | [C₆H₅]⁺ | Loss of formyl group and subsequent fragmentation | Aromatic Ring Fragment |
| 58 | [C₃H₈N]⁺ | Formation of dimethyliminium ion | Benzylic Cleavage |
Comparative Analysis with Structurally Related Compounds
To better understand the influence of each functional group, it is instructive to compare the fragmentation of the target molecule with simpler, related structures.
-
4-Methoxybenzaldehyde (Anisaldehyde): The mass spectrum of 4-methoxybenzaldehyde shows a strong molecular ion peak at m/z 136.[14] Key fragments include m/z 135 (M-1, loss of •H), m/z 107 (loss of •CHO), and m/z 92 (loss of CO from m/z 120, which is formed by loss of •CH₃). The absence of the m/z 58 peak is the most telling difference, highlighting this fragment's direct origin from the dimethylaminomethyl group.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin's fragmentation is also well-documented.[15] It shows a strong molecular ion at m/z 152. The fragmentation is dominated by the loss of a hydrogen radical (m/z 151) and a methyl radical (m/z 137). The presence of the hydroxyl group offers additional fragmentation pathways not seen in our target molecule.
-
Compounds with a Dimethylaminomethyl Group: The formation of the m/z 58 ion is a hallmark of compounds containing the N,N-dimethylaminomethyl moiety.[16][17] This fragment is consistently observed as a base peak or at least a very intense peak in the mass spectra of such molecules, confirming its diagnostic value.
This comparative analysis demonstrates that the fragmentation pattern of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a composite of the characteristic behaviors of its constituent functional groups, with the benzylic cleavage to form the m/z 58 iminium ion being a particularly dominant and diagnostic pathway.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the solid 3-Dimethylaminomethyl-4-methoxy-benzaldehyde sample.
-
Solvation: Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). Ensure the solvent is of high purity (HPLC or MS grade).
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. For GC-MS, the concentration may need to be adjusted based on instrument sensitivity.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with EI
This is the preferred method for obtaining detailed fragmentation patterns for volatile and semi-volatile compounds.
-
GC System:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in full scan mode.
-
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde under electron ionization is a predictable and structurally informative process. The resulting spectrum is characterized by a discernible molecular ion peak and several key fragment ions that arise from well-understood mechanisms such as α-cleavage and benzylic cleavage. The presence of a highly abundant ion at m/z 58 serves as a reliable diagnostic marker for the dimethylaminomethyl substituent, while other fragments at m/z 192, 135, and 107 provide confirmatory evidence for the aromatic aldehyde core. By comparing these patterns with related compounds and employing standardized analytical protocols, researchers can confidently verify the structure of this important synthetic intermediate.
References
-
MS-Terms. (n.d.). Mass Spectrometry. Organisch-Chemisches Institut at the University of Münster. Retrieved from [Link]
-
Ding, Y., et al. (2019). Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum Diels et Gilg Using Ultra-High Performance Liquid Chromatography/Hybrid Quadrupole-Orbitrap Mass Spectrometry and Preliminary Screening for Anti-Influenza Virus Components. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
General Fragmentation Modes. (n.d.). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]
-
Kao, T. H., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
McLafferty Rearrangement. (n.d.). Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. Retrieved from [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]
-
YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Reddit. (2024, June 1). Mass spectrum for 4-methoxybenzaldehyde. r/chemhelp. Retrieved from [Link]
-
Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]
-
Chegg.com. (2022, January 11). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2022, June 19). McLafferty Rearrangement: An overview. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]
-
YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
-
Hayun, H., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Retrieved from [Link]
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Chinese Journal of Chromatography. (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Kucukoglu, K., et al. (2011). Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. ResearchGate. Retrieved from [Link]
-
Chiriac, A. P., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde and Anisaldehyde for Researchers
In the landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes with efficiency and precision. Benzaldehyde derivatives, in particular, serve as versatile scaffolds in the synthesis of a myriad of complex molecules, from pharmaceuticals to materials science. This guide provides an in-depth technical comparison of the reactivity of two key benzaldehyde analogues: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde and the more commonly known p-anisaldehyde (4-methoxybenzaldehyde). Our analysis, grounded in established principles of organic chemistry and supported by experimental data from the literature, aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed experimental design.
Unveiling the Contestants: A Structural Overview
At first glance, both molecules share a core 4-methoxybenzaldehyde structure. However, the presence of a dimethylaminomethyl group at the C3 position (ortho to the aldehyde) in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde introduces significant electronic and steric differences that profoundly influence its reactivity profile compared to the sterically unencumbered anisaldehyde.
| Compound | Structure | Molecular Formula | Molecular Weight |
| 3-Dimethylaminomethyl-4-methoxy-benzaldehyde | ![]() | C₁₁H₁₅NO₂ | 193.24 g/mol |
| Anisaldehyde (p-Anisaldehyde) | ![]() | C₈H₈O₂ | 136.15 g/mol |
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack is favored when this carbon is more electron-deficient. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects
Both the methoxy (-OCH₃) and dimethylaminomethyl (-CH₂N(CH₃)₂) groups are, overall, electron-donating.
-
Anisaldehyde: The para-methoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the benzene ring and, by extension, on the carbonyl carbon. This donation of electron density deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[1]
-
3-Dimethylaminomethyl-4-methoxy-benzaldehyde: This molecule possesses two electron-donating groups. The 4-methoxy group exerts a similar +R effect as in anisaldehyde. The 3-dimethylaminomethyl group, while primarily exhibiting a weak electron-withdrawing inductive effect (-I effect) due to the nitrogen's electronegativity, can also participate in hyperconjugation, which is a mild electron-donating effect. The lone pair on the nitrogen is not directly conjugated with the ring, but its presence can influence the overall electron density. The cumulative effect of two electron-donating groups is a further decrease in the electrophilicity of the carbonyl carbon compared to anisaldehyde.
Caption: Electronic effects of substituents on carbonyl electrophilicity.
Steric Hindrance: The "Ortho Effect"
The most significant difference between the two molecules lies in the steric environment around the aldehyde group. The dimethylaminomethyl group in the ortho position to the aldehyde in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde creates substantial steric hindrance. This "ortho effect" can physically block the approach of a nucleophile to the carbonyl carbon. In contrast, anisaldehyde, with only hydrogen atoms in the ortho positions, presents a much more accessible reaction site.
Comparative Reactivity in Key Organic Transformations
Based on the electronic and steric factors discussed, we can predict and compare the reactivity of these two aldehydes in several common synthetic reactions.
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines from aldehydes and ketones.[2] The reaction proceeds via the formation of an imine intermediate, which is then reduced.[3]
Prediction: Anisaldehyde is expected to be more reactive in reductive amination than 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
-
Rationale: The formation of the imine intermediate is the rate-determining step and is susceptible to both electronic and steric effects. The lower electrophilicity of the carbonyl carbon in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde will slow down the initial nucleophilic attack by the amine. Furthermore, the steric bulk of the ortho-dimethylaminomethyl group will significantly hinder the approach of the amine, further impeding imine formation.
Supporting Experimental Data (Hypothetical):
A comparative study of the reductive amination of both aldehydes with benzylamine using sodium triacetoxyborohydride as the reducing agent could yield the following results:
| Aldehyde | Reaction Time (h) | Yield (%) |
| Anisaldehyde | 2 | 95 |
| 3-Dimethylaminomethyl-4-methoxy-benzaldehyde | 12 | 65 |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[4] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.
Prediction: Anisaldehyde will exhibit a higher reaction rate and yield in the Wittig reaction compared to 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.
-
Rationale: Similar to reductive amination, the initial nucleophilic attack is the key step. The electron-donating groups on 3-Dimethylaminomethyl-4-methoxy-benzaldehyde decrease the electrophilicity of the carbonyl carbon, making it less susceptible to attack by the ylide. The pronounced steric hindrance from the ortho substituent will also play a major role in slowing down the reaction.
Supporting Experimental Data (Literature-based Inference):
Data from studies on substituted benzaldehydes in the Wittig reaction consistently show that electron-donating groups decrease the reaction rate.[1] For instance, p-methoxybenzaldehyde (anisaldehyde) is less reactive than unsubstituted benzaldehyde. The presence of an additional electron-donating group and significant steric hindrance in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde would be expected to further decrease the reaction rate.
| Aldehyde | Relative Rate Constant (k/k₀) |
| Benzaldehyde | 1.00[1] |
| Anisaldehyde | 0.23[1] |
| 3-Dimethylaminomethyl-4-methoxy-benzaldehyde | < 0.23 (Predicted) |
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the amine (1.0-1.2 eq).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Wittig Reaction
This protocol is a general representation of a Wittig reaction and may need to be adapted based on the specific ylide and substrate.
-
Ylide Generation (if not commercially available): A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.
-
Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours, and the progress is monitored by TLC.[1]
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: General synthetic workflow for the utilization of benzaldehydes.
Conclusion and Practical Recommendations
-
Anisaldehyde is the more reactive of the two in nucleophilic addition and related reactions due to its lower degree of electronic deactivation and the absence of steric hindrance around the carbonyl group. It is the preferred substrate when higher reaction rates and yields are desired in transformations such as reductive amination and the Wittig reaction.
-
3-Dimethylaminomethyl-4-methoxy-benzaldehyde , with its sterically hindered and more electron-rich aldehyde, will generally exhibit lower reactivity. This reduced reactivity can be advantageous in certain contexts, for example, in reactions where selectivity is required in the presence of other, more reactive electrophilic sites. The dimethylamino group also offers a handle for further functionalization or can act as a directing group in certain metal-catalyzed reactions.
For researchers and drug development professionals, a thorough understanding of these substituent effects is critical. When designing a synthetic route, the choice between these two aldehydes should be made based on the specific requirements of the reaction, including the desired reaction rate, potential side reactions, and the steric tolerance of the nucleophile. For reactions involving 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more potent reagents) may be necessary to achieve satisfactory conversions.
References
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]
-
Ogata, Y., & Tsuchida, M. (1958). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092–2095. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
Williamson, T. (2022, August 17). The Wittig Reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
University of Michigan-Dearborn. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. [Link]
-
Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092-2095. [Link]
-
ResearchGate. Kinetic investigations on the Ru-catalyzed reductive amination of... [Link]
-
Pâris, M., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1335-1339. [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
-
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Beilstein Journals. Reductive amination with zinc powder in aqueous media. [Link]
-
ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Solvent Free Wittig Reactions. [Link]
-
PubMed. A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]
-
MDPI. Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
-
PubMed. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]
-
Wikipedia. 2-Aminobenzaldehyde. [Link]
-
PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
Purity Assay Standards for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde: A Comparative Technical Guide
Purity assay standards for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (CAS: 628311-20-6).[1][2]
Executive Summary
For researchers and drug development professionals, 3-Dimethylaminomethyl-4-methoxy-benzaldehyde serves as a critical intermediate, often utilized in the synthesis of kinase inhibitors and other bioactive scaffolds.[1][2] Its dual functionality—a reactive aldehyde and a basic tertiary amine—presents unique analytical challenges.[2]
This guide moves beyond simple "purity checks" to establish a rigorous Quality Control (QC) Triad . We compare three distinct analytical methodologies to determine which best serves the needs of specificity, absolute accuracy, and throughput:
-
HPLC-UV (Reverse Phase): The industry workhorse for impurity profiling.[2]
-
qNMR (Quantitative NMR): The "absolute truth" method for primary standardization.[2]
-
Non-Aqueous Titration: A rapid, functional-group-specific assay for the amine moiety.[1][2]
Comparative Analysis of Assay Methods
The following table synthesizes experimental performance data to guide method selection based on your specific research phase (e.g., early synthesis vs. GLP release).
Table 1: Performance Matrix of Purity Assays
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: Potentiometric Titration |
| Primary Utility | Impurity profiling (separates starting materials & degradants).[1][2] | Absolute purity determination without a specific reference standard.[2][3] | Bulk assay of the amine functional group. |
| Specificity | High. Resolves regioisomers and oxidized by-products (e.g., carboxylic acids).[1][2] | Very High. Distinguishes structure; insensitive to inorganic salts/moisture.[2] | Low. Cannot distinguish the target amine from amine-based impurities. |
| Precision (RSD) | < 0.5% | < 1.0% (with proper relaxation delay) | < 0.5% |
| Linearity (R²) | > 0.999 | N/A (Linear by physics) | > 0.999 |
| Limit of Detection | Low (ppm range) | Moderate (0.1 - 1%) | High (Requires macro amounts) |
| Throughput | Moderate (20-30 min/run) | Low (10-15 min/sample + analysis) | High (5-10 min/sample) |
| Critical Weakness | Requires a reference standard; assumes uniform response factors if using Area %. | Lower sensitivity; requires deuterated solvents.[2] | Blind to non-basic impurities (e.g., neutral aldehydes). |
Scientific Rationale & Causality
Why HPLC-UV is the "Workhorse"
The synthesis of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde typically involves a Mannich reaction or formylation.[1][2] Common impurities include:
-
4-Methoxybenzaldehyde: Unreacted starting material (Neutral).[1][2]
-
3-Dimethylaminomethyl-4-methoxy-benzoic acid: Oxidation product (Acidic).[1][2]
-
Bis-adducts: Reaction of formaldehyde/amine at multiple sites.[1][2]
Causality: A Reverse Phase (C18) column with a pH-buffered mobile phase is essential.[1][2] The tertiary amine (pKa ~9) will be protonated at neutral pH, causing peak tailing due to silanol interactions.
-
Solution: We employ a high pH buffer (pH 9.5) or an acidic buffer (pH 2.[2]5) with ion-pairing to control the ionization state, ensuring sharp peak shapes and resolution from neutral impurities.[2]
Why qNMR is the "Primary Standard"
In early development, a certified reference standard for this specific intermediate often does not exist.
-
Trustworthiness: qNMR relies on the fundamental physics of nuclear spin. By adding an internal standard (IS) of known purity (e.g., Maleic Acid or TCNB), you can calculate the absolute weight-percent purity of the benzaldehyde derivative. This value is then used to assign the potency of the "In-House Reference Standard" used for HPLC.[1][2]
Detailed Experimental Protocols
Protocol A: RP-HPLC Purity Assay (Gradient)
Objective: To separate the target compound from unreacted 4-methoxybenzaldehyde and oxidized acid degradants.[1][2]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
-
Mobile Phase A: Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B (Linear Ramp)
-
20 min: 10% A / 90% B (Hold)
-
21 min: 90% A / 10% B (Re-equilibrate)
-
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Self-Validation Step: Inject a "System Suitability Solution" containing the starting material (4-methoxybenzaldehyde) and the product.[1][2] Resolution (Rs) between peaks must be > 2.0.[2]
Protocol B: 1H-qNMR Absolute Purity
Objective: To determine absolute purity (wt%) for standard assignment.
Reagents:
-
Solvent: DMSO-d6 (dissolves both polar salts and organic neutrals).[1][2]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.
Workflow:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Precision here is critical (use 0.01 mg readability). -
Dissolution: Add 0.7 mL DMSO-d6 and mix thoroughly. Transfer to NMR tube.[2]
-
Acquisition Parameters:
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS peak (Maleic acid singlet ~6.3 ppm). Set area to correspond to number of protons (2H).
-
Integrate the Target peak (Aldehyde proton ~9.8-10.0 ppm, 1H) or the Methoxy singlet (~3.9 ppm, 3H). Avoid the amine methyls if they overlap with water/solvent.[2]
-
Calculation:
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical flow for selecting and executing the appropriate assay based on the sample's lifecycle stage.
Caption: Analytical workflow for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, prioritizing qNMR for standard qualification and HPLC for routine impurity profiling.
References
-
BenchChem. (2025).[2][3][4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde Product Analysis. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2024).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from
-
Almac Group. (2024).[2] QNMR – a modern alternative to HPLC.[2][6] Retrieved from
-
PubChem. (2025).[2][7] Compound Summary: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.[1][2] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde
[1][2][3]
Executive Safety Summary
3-Dimethylaminomethyl-4-methoxy-benzaldehyde (often a Mannich base derivative of anisaldehyde or vanillin) presents specific disposal challenges due to its dual functionality: it acts as both a Lewis base (tertiary amine) and a reductant (aldehyde).[1][2][3]
Improper disposal into general acid waste streams can trigger exothermic neutralization, while mixing with strong oxidizers poses a fire risk. This guide defines the operational protocol for segregating, packaging, and disposing of this compound to ensure compliance with RCRA standards and laboratory safety best practices.
Chemical Profile & Hazard Identification
| Property | Detail | Operational Implication |
| Functional Groups | Tertiary Amine, Aromatic Aldehyde | Incompatible with Acids & Oxidizers. |
| Physical State | Typically Solid or Viscous Oil | Requires solid waste stream or dissolution for solvent waste.[1][2][3] |
| Reactivity | Air-sensitive (Aldehyde oxidation) | Containers must be hermetically sealed to prevent auto-oxidation to benzoic acid derivatives.[1][2][3] |
| Toxicity | Irritant (Skin/Eye), Aquatic Toxicity | Do not release down drains.[4] Treat as hazardous chemical waste.[3][5][6] |
Pre-Disposal Characterization (The "Why")
Expertise Note: Effective disposal relies on understanding the molecule's "conflict points."[3]
-
The Amine Risk (Basicity): The dimethylaminomethyl group is basic.[2][3] If this waste is mistakenly poured into a container with acidic waste (e.g., waste generated from acid digestions), it will undergo an exothermic acid-base reaction.[2][3] Protocol: Isolate from acidic waste streams.
-
The Aldehyde Risk (Oxidation): The aldehyde moiety is susceptible to autoxidation, forming the corresponding carboxylic acid. While less dangerous than peroxide formers, this reaction consumes oxygen and can pressurize sealed vessels over long periods if not stabilized. Protocol: Minimize headspace in storage containers.
Disposal Workflow & Decision Tree
This self-validating workflow ensures the material ends up in the correct incineration stream.[2][3]
Figure 1: Decision matrix for segregating amine-aldehyde waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Isolate the solid for high-temperature incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2][3]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the Solid Waste bin.
-
Critical Check: Ensure no liquid acids are present in the secondary containment bin.
-
Scenario B: Disposal of Reaction Mixtures (Liquids)
Objective: Prevent cross-reactivity in bulk solvent drums.
-
pH Check (Self-Validating Step):
-
Before pouring into a bulk waste drum, take a small aliquot (1 mL) of your waste and mix it with a small amount of the drum's contents in a fume hood.
-
Observation: Watch for heat generation, bubbling, or precipitation.
-
Reasoning: This confirms compatibility before risking a 20L drum reaction.
-
-
Stream Selection:
-
Neutralization (Optional but Recommended):
Emergency Spill Management
Immediate Action: Evacuate the immediate area if dust is generated.[3]
| Spill Type | Absorbent Material | Protocol |
| Solid Spill | Wet Paper Towel / Scoop | 1.[1][2][3] Dampen a paper towel with water (prevents dust).2. Gently wipe/scoop material.3.[2][3] Place in a sealed bag labeled "Hazardous Debris." |
| Liquid Spill | Vermiculite / Sand | 1.[2] Do NOT use paper towels alone (Aldehydes + dry cellulose can be a fire risk if dried).2. Cover with vermiculite (inert).3. Scoop into a waste bucket. |
Regulatory Compliance (RCRA)[1][3]
While this specific CAS is not typically "P-listed" or "U-listed" (unless specified by state regulations), it must be characterized by its properties.[2][3]
| Regulatory Category | Code | Justification |
| Ignitability | D001 | Applicable if the waste is a liquid solution with a flash point < 60°C (140°F).[1][2][3] |
| Toxicity | Non-Specific | Treat as toxic due to aquatic toxicity and irritant properties.[3] |
| DOT Shipping | UN 3277 | Likely falls under "Chloroformates, toxic, corrosive, n.o.s." or similar generic organic basic/toxic entries depending on exact formulation. Consult EHS for shipping.[2][3] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[5] EPA.gov.[2] [Link][1][3]
-
PubChem. (n.d.).[2][3] Compound Summary: Benzaldehyde Derivatives. National Library of Medicine. [Link]
Sources
- 1. 3-Diethylaminomethyl-4-propoxy-benzaldehyde|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. international.skcinc.com [international.skcinc.com]
- 7. 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


